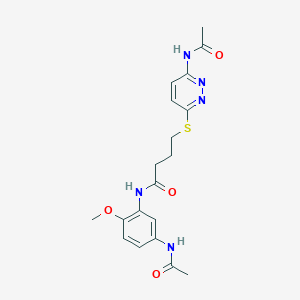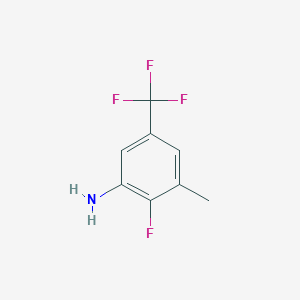
2-Fluoro-3-methyl-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-3-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1509586-85-9 . It has a molecular weight of 193.14 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” from 4-Fluoro-3-nitrobenzotrifluoride and Iron has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F4N . The InChI code is 1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 and the InChI key is AKXPKODZTBOBSN-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” may be used in chemical synthesis studies . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.14 . The compound has a density of 1.378 g/mL at 25 °C , a boiling point of 210°C , and a refractive index of 1.461 .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-5-(trifluoromethyl)aniline serves as an effective monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds with high efficiency and functional group tolerance. This application highlights its role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).
Metal Complex Synthesis and Characterization
The compound is integral to the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These complexes, characterized for their structure and antiproliferative activity, showcase the compound's utility in creating materials with potential biomedical applications (Kasumov et al., 2016).
Sensor Development for Aromatic Amine and Acid Vapor
In sensor technology, derivatives of 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline have been utilized in the development of nanofiber sensors for aromatic amine and volatile acid vapors. These sensors demonstrate high sensitivity and quick response times, indicating their potential for environmental and safety monitoring (Xue et al., 2017).
Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
The compound has also been used in palladium-catalyzed direct dehydrogenative cross-coupling reactions of benzaldehydes with arenes, leading to the synthesis of 9-fluorenones. This process exemplifies its applicability in facilitating novel cross-coupling reactions for the synthesis of valuable organic compounds (Wang et al., 2019).
Intermediate for Antitumor Agent Synthesis
Furthermore, it acts as a key intermediate in the synthesis of antitumor agents, demonstrating its critical role in pharmaceutical synthesis and development (Shijing, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXPKODZTBOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)
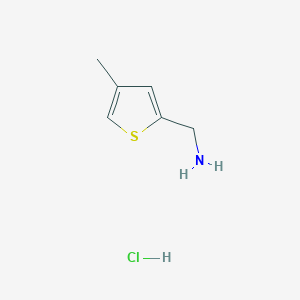
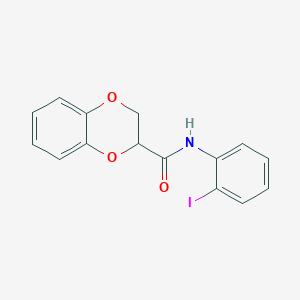
![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)
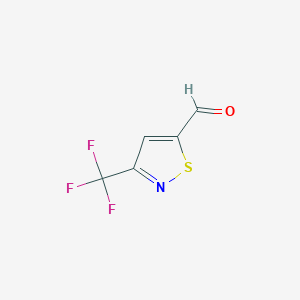
![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
